(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane
Overview
Description
®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a chiral center, a phenyl group, and a tert-butoxycarbonyl (Boc) protected hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of this compound is amines . The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions . This process is accomplished using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves as a protecting group for the amines during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amines . The addition of the BOC group to the amines alters the structure of the amines, protecting them during the synthesis process . This alteration can affect downstream effects such as the properties of the synthesized compounds .
Pharmacokinetics
The use of the boc group in the compound suggests that it may have specific interactions with biological systems, potentially affecting its bioavailability .
Result of Action
The result of the compound’s action is the protection of amines during the synthesis process . This protection allows for the successful synthesis of various organic compounds . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the process of adding the BOC group to amines requires specific conditions, including the presence of a base such as sodium hydroxide . Additionally, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action and efficacy can be influenced by the pH and temperature of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-chloro-1-phenylpropan-1-ol and 2-methyl-4-hydroxyphenol.
Protection of Hydroxyl Group: The hydroxyl group of 2-methyl-4-hydroxyphenol is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Ether Formation: The protected phenol is then reacted with ®-3-chloro-1-phenylpropan-1-ol under basic conditions to form the ether linkage.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free hydroxyl group.
Oxidation and Reduction: The phenyl and ether groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Deprotection: Formation of the free hydroxyl derivative.
Oxidation/Reduction: Formation of oxidized or reduced derivatives of the phenyl and ether groups.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral compounds for asymmetric synthesis.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Therapeutic Agents: Potential use in the development of new therapeutic agents.
Industry
Materials Science: Used in the synthesis of materials with specific properties.
Catalysis: Potential application in the development of new catalysts.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane: The enantiomer of the compound, with different chiral properties.
3-Chloro-1-phenyl-1-[2-methyl-4-hydroxyphenoxy]propane: The deprotected form of the compound.
3-Chloro-1-phenyl-1-[2-methyl-4-methoxyphenoxy]propane: A similar compound with a methoxy group instead of a Boc-protected hydroxyl group.
Uniqueness
®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane is unique due to its chiral center and the presence of a Boc-protected hydroxyl group, which provides versatility in synthetic applications. Its specific stereochemistry can influence its reactivity and interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
tert-butyl [4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIUZIOVBMPFD-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652522 | |
Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457634-25-2 | |
Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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